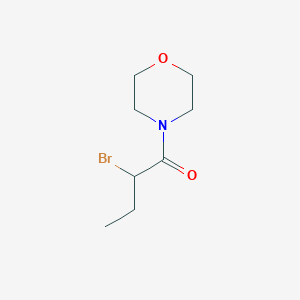

4-(2-Bromobutanoyl)morpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-morpholin-4-ylbutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14BrNO2/c1-2-7(9)8(11)10-3-5-12-6-4-10/h7H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPZWHLONFDUNEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N1CCOCC1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Insights into the Formation of 4 2 Bromobutanoyl Morpholine

Elucidation of Nucleophilic Acyl Substitution Pathways at the Nitrogen Center

The synthesis of 4-(2-Bromobutanoyl)morpholine proceeds through a well-established two-step nucleophilic acyl substitution mechanism, often referred to as an addition-elimination mechanism. masterorganicchemistry.comlibretexts.org The reaction is initiated by the nucleophilic attack of the nitrogen atom of the morpholine (B109124) ring on the electrophilic carbonyl carbon of the 2-bromobutanoyl halide. libretexts.orglibretexts.org This initial attack leads to the formation of a transient tetrahedral intermediate where the carbonyl double bond is broken, and a negative charge resides on the oxygen atom. libretexts.orguomustansiriyah.edu.iq

The general mechanism can be visualized as follows:

Step 1: Nucleophilic Addition

The lone pair of electrons on the morpholine nitrogen attacks the carbonyl carbon of the 2-bromobutanoyl halide.

Step 2: Elimination

The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the halide ion.

This pathway is characteristic of reactions involving carboxylic acid derivatives, which possess a leaving group attached to the acyl carbon. libretexts.org The presence of this leaving group is what distinguishes the reactivity of acyl halides from that of aldehydes and ketones, which typically undergo nucleophilic addition without subsequent elimination. libretexts.org

Role of the Morpholine Nitrogen's Nucleophilicity

The nitrogen atom in the morpholine ring is the key player in initiating the reaction, acting as the nucleophile. ontosight.ai A nucleophile is a chemical species that donates an electron pair to an electrophile to form a chemical bond. The nucleophilicity of the morpholine nitrogen is a critical factor influencing the rate and success of the acylation reaction.

Morpholine is a secondary amine and is considered a good nucleophile. masterorganicchemistry.com Its nucleophilicity is attributed to the lone pair of electrons on the nitrogen atom. However, the presence of the electron-withdrawing oxygen atom in the morpholine ring reduces its basicity and, consequently, its nucleophilicity compared to a similar cyclic amine like piperidine. masterorganicchemistry.com Despite this, morpholine remains sufficiently nucleophilic to readily react with highly electrophilic species like acyl halides. ontosight.aimasterorganicchemistry.com

The reaction rate is directly proportional to the nucleophilicity of the amine; a more nucleophilic amine will react faster. masterorganicchemistry.com In the context of forming this compound, the lone pair on the nitrogen is readily available to attack the electron-deficient carbonyl carbon of the 2-bromobutanoyl halide, driving the nucleophilic acyl substitution forward.

Investigation of Leaving Group Effects and Reaction Kinetics

The nature of the leaving group on the 2-bromobutanoyl moiety significantly impacts the reaction kinetics. In nucleophilic acyl substitution reactions, a better leaving group leads to a faster reaction rate. pressbooks.publibretexts.org A good leaving group is a species that is stable on its own after detaching from the parent molecule. pressbooks.pub This stability is often correlated with the weakness of the corresponding conjugate base. pressbooks.pub

For 2-bromobutanoyl halides, the halide ion (Br⁻ or Cl⁻) serves as the leaving group. Halide ions are excellent leaving groups because they are the conjugate bases of strong acids (HBr and HCl) and are therefore very weak bases. pressbooks.pub This means they are stable in solution after being expelled from the tetrahedral intermediate.

The general order of reactivity for acyl halides based on the leaving group is:

R-CO-I > R-CO-Br > R-CO-Cl > R-CO-F

This trend is directly related to the stability of the halide anion, with iodide being the best leaving group and fluoride (B91410) the poorest among the halogens. pressbooks.pub Therefore, the reaction of morpholine with 2-bromobutanoyl bromide would be expected to be faster than with 2-bromobutanoyl chloride under identical conditions.

Kinetic studies of similar reactions have shown that the rate of reaction is dependent on the concentrations of both the nucleophile (morpholine) and the electrophile (2-bromobutanoyl halide). acs.org The reaction typically follows second-order kinetics, where the rate is proportional to the product of the concentrations of the two reactants.

Table 1: Relative Reactivity of Acyl Halides

| Acyl Halide (R-COX) | Leaving Group (X⁻) | Conjugate Acid (HX) | pKa of HX | Leaving Group Ability |

|---|---|---|---|---|

| Acyl Iodide | I⁻ | HI | ~ -10 | Excellent |

| Acyl Bromide | Br⁻ | HBr | ~ -9 | Very Good |

| Acyl Chloride | Cl⁻ | HCl | ~ -7 | Good |

| Acyl Fluoride | F⁻ | HF | 3.17 | Poor |

This table illustrates the correlation between the leaving group's basicity (indicated by the pKa of its conjugate acid) and its effectiveness in nucleophilic acyl substitution reactions. A lower pKa corresponds to a weaker base and a better leaving group.

Computational Studies in Reaction Mechanism Delineation

Computational chemistry provides powerful tools for elucidating the intricate details of reaction mechanisms, including the formation of this compound. openmedicinalchemistryjournal.comdiva-portal.orgnih.gov Quantum chemical calculations can be employed to model the reaction pathway, determine the structures of transition states and intermediates, and calculate the activation energies associated with each step. nih.gov

For the nucleophilic acyl substitution reaction between morpholine and an acyl halide, computational studies can:

Visualize the geometry of the tetrahedral intermediate: These models can confirm the change in hybridization of the carbonyl carbon from sp² to sp³ during the formation of the intermediate.

Calculate the energy profile of the reaction: This helps in identifying the rate-determining step of the reaction. For reactions with good leaving groups like halides, the initial nucleophilic attack is often the rate-limiting step.

Investigate the role of the solvent: Computational models can incorporate solvent effects to provide a more realistic picture of the reaction in solution.

Compare the reactivity of different substrates: By calculating the activation energies for reactions with different acyl halides (e.g., 2-bromobutanoyl chloride vs. 2-bromobutanoyl bromide), computational studies can quantitatively predict the observed differences in reaction rates.

Recent computational studies on similar aminocarbonylation reactions have explored both inner-sphere and outer-sphere mechanisms for amide formation, concluding that for many systems, the inner-sphere pathway involving ligand dissociation is more likely. diva-portal.org These computational insights, when combined with experimental data, provide a comprehensive understanding of the reaction mechanism at a molecular level. acs.org

Reactivity and Advanced Synthetic Transformations of 4 2 Bromobutanoyl Morpholine

Nucleophilic Substitution Reactions at the α-Bromine Center

The presence of a bromine atom on the carbon adjacent to the carbonyl group (the α-carbon) makes this position highly susceptible to nucleophilic attack. youtube.com This reactivity is the basis for a variety of synthetic transformations, enabling the introduction of diverse functional groups and the formation of new carbon-heteroatom and carbon-carbon bonds.

Generation of Diverse 4-(2-Substituted Butanoyl)morpholines

The α-bromine atom in 4-(2-Bromobutanoyl)morpholine serves as a good leaving group in nucleophilic substitution reactions. This allows for the synthesis of a wide array of 4-(2-substituted butanoyl)morpholines by reacting it with various nucleophiles. The general scheme for this transformation involves the displacement of the bromide ion by a nucleophile, leading to the formation of a new covalent bond at the α-carbon.

The success of these reactions is often dependent on the nature of the nucleophile, the solvent, and the reaction conditions. Stronger nucleophiles will readily displace the bromide, while weaker nucleophiles may require harsher conditions or the use of a catalyst.

Formation of Carbon-Heteroatom (N, O, S) Bonds

The electrophilic α-carbon of this compound readily reacts with heteroatom nucleophiles, providing a straightforward route to the formation of carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

Carbon-Nitrogen Bond Formation:

Amines, both primary and secondary, can act as nucleophiles to displace the α-bromine, yielding α-amino-substituted amides. libretexts.orgyoutube.com This reaction is a common method for the synthesis of α-amino amides, which are important structural motifs in many biologically active compounds. The reaction typically proceeds via an SN2 mechanism. youtube.com However, a potential side reaction is over-alkylation, where the initially formed secondary or tertiary amine further reacts with the starting α-bromo amide. chemguide.co.uk To control this, it is often necessary to use a large excess of the amine nucleophile. chemguide.co.uk

Table 1: Examples of C-N Bond Formation Reactions

| Nucleophile | Product | Reaction Conditions |

| Ammonia | 4-(2-Aminobutanoyl)morpholine | Excess ammonia |

| Primary Amine (R-NH₂) | 4-(2-(Alkylamino)butanoyl)morpholine | Excess primary amine |

| Secondary Amine (R₂NH) | 4-(2-(Dialkylamino)butanoyl)morpholine | Excess secondary amine |

Carbon-Oxygen Bond Formation:

Alcohols and carboxylates can also serve as nucleophiles, leading to the formation of α-alkoxy and α-acyloxy amides, respectively. The reaction with alcohols may require basic conditions to generate the more nucleophilic alkoxide ion.

Carbon-Sulfur Bond Formation:

Thiols are excellent nucleophiles and react readily with α-bromo amides to form α-thioether derivatives. researchgate.net These reactions are generally efficient and proceed under mild conditions. nih.gov

Table 2: Examples of C-O and C-S Bond Formation Reactions

| Nucleophile | Product | Reaction Conditions |

| Alcohol (R-OH) | 4-(2-Alkoxybutanoyl)morpholine | Base (e.g., NaH) |

| Carboxylate (R-COO⁻) | 4-(2-Acyloxybutanoyl)morpholine | Aprotic solvent |

| Thiol (R-SH) | 4-(2-(Alkylthio)butanoyl)morpholine | Mild base |

Carbon-Carbon Bond Forming Reactions (e.g., cross-coupling, enolate alkylation)

The α-bromo center of this compound also facilitates the formation of new carbon-carbon bonds, a cornerstone of synthetic organic chemistry.

Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for forming C-C bonds. nih.govrsc.orgmdpi.com While these reactions are more commonly performed on sp²-hybridized carbons, their application to sp³-hybridized centers, such as the α-carbon of this compound, is an area of active research. These reactions would typically involve the coupling of the α-bromo amide with an organometallic reagent (e.g., an organoboron, organotin, or organozinc compound) in the presence of a palladium catalyst and a suitable ligand. researchgate.net

Enolate Alkylation:

The α-proton of the butanoyl moiety can be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to generate an enolate. youtube.comyoutube.comorganicchemistrytutor.comlumenlearning.com This enolate is a potent carbon nucleophile and can participate in SN2 reactions. libretexts.org In the context of this compound, this reactivity can be harnessed for intramolecular cyclization if a suitable nucleophilic site is present elsewhere in the molecule, or for intermolecular reactions with other electrophiles. However, a more common strategy involves the reaction of a pre-formed enolate with an electrophile like this compound, leading to the alkylation of the enolate.

Chemical Transformations Involving the Amide Carbonyl Group

The amide carbonyl group in this compound, while generally less reactive than a ketone or aldehyde carbonyl, can undergo several important transformations, including reduction and addition of organometallic reagents.

Reduction Protocols and their Selectivity

The reduction of the amide carbonyl in this compound can lead to the corresponding amine. The choice of reducing agent is crucial for achieving the desired selectivity, especially given the presence of the α-bromine.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing amides to amines. orgsyn.orgmasterorganicchemistry.comlibretexts.orgleah4sci.com However, LiAlH₄ is highly reactive and may also reduce other functional groups present in the molecule. numberanalytics.com Furthermore, it can react with the α-bromine.

Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and typically does not reduce amides under standard conditions. masterorganicchemistry.comyoutube.com However, the reactivity of NaBH₄ can be enhanced by using additives or by modifying the reaction conditions, allowing for the reduction of amides in some cases. organic-chemistry.orgresearchgate.net The selectivity of the reduction can be influenced by the choice of solvent and temperature.

Table 3: Common Reducing Agents for Amides

| Reducing Agent | Product | Selectivity |

| Lithium Aluminum Hydride (LiAlH₄) | 4-(2-Bromobutyl)amine | Strong, unselective |

| Sodium Borohydride (NaBH₄) | No reaction (typically) | Mild, selective for aldehydes/ketones |

| NaBH₄ with additives (e.g., I₂, Lewis acids) | 4-(2-Bromobutyl)amine | Enhanced reactivity, variable selectivity |

Organometallic Additions and their Synthetic Applications

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are powerful nucleophiles that can add to the carbonyl group of amides. leah4sci.comwikipedia.orgyoutube.comyoutube.commasterorganicchemistry.comnih.govarkat-usa.orgyoutube.com The initial addition product is a tetrahedral intermediate which, upon acidic workup, can lead to the formation of a ketone or, with a second equivalent of the organometallic reagent, a tertiary alcohol.

The reaction of this compound with one equivalent of an organometallic reagent would be expected to form a hemiketal-like intermediate. Subsequent elimination of the morpholine (B109124) moiety and hydrolysis would yield a ketone. If an excess of the organometallic reagent is used, a second addition to the newly formed ketone would occur, resulting in a tertiary alcohol. The presence of the α-bromine adds a layer of complexity, as organometallic reagents are also strong bases and could potentially induce elimination reactions.

Conversion to Acylsilanes via Nucleophilic Addition

The synthesis of acylsilanes from carboxylic acid derivatives is a significant transformation, and morpholine amides, in particular, have proven to be effective substrates for this purpose. northwestern.eduresearchgate.net The conversion of this compound to an acylsilane can be envisioned through the reaction with a silyl (B83357) nucleophile, such as a silyllithium reagent. This method is advantageous as the use of morpholine amides can prevent the common side reaction of over-addition by the nucleophile. northwestern.eduresearchgate.net The procedure generally provides acylsilanes in good yields and avoids the need for stoichiometric copper(I) cyanide, which is often required when using more reactive acid chlorides. researchgate.net

The reaction proceeds via the nucleophilic addition of the silyllithium species to the electrophilic carbonyl carbon of the amide. The stability of the resulting tetrahedral intermediate is key to the success of this transformation. Unlike in reactions with esters or acid chlorides, the morpholine amide group helps to stabilize this intermediate, preventing its immediate collapse and subsequent second addition of the silyl nucleophile. scielo.br

However, the presence of the bromine atom at the α-position introduces a competing reaction pathway. An alternative approach to α-silyl carbonyl compounds involves the C-silylation of an enolate. nih.gov For this compound, this would require the formation of an enolate in the presence of a silyl chloride. This method often necessitates strong bases and harsh conditions, which could be incompatible with the substrate. nih.gov A more direct route involves the nucleophilic addition of the silyl anion to the carbonyl, followed by a Current time information in Pasuruan, ID.rsc.org-Brook rearrangement, a strategy that has been used to generate β-silyloxy homoenolates from acylsilanes for further reactions. researchgate.net

Table 1: Proposed Reagents for Conversion of this compound to Acylsilanes

| Reagent Class | Specific Reagent Example | Proposed Mechanism | Reference |

|---|---|---|---|

| Silyl Nucleophile | Trimethylsilyllithium ((CH₃)₃SiLi) | Nucleophilic addition to the amide carbonyl. | northwestern.edu, researchgate.net |

| Silyl Halide | Trimethylsilyl chloride ((CH₃)₃SiCl) | Trapping of an in situ generated enolate. | nih.gov |

Reactivity of the Morpholine Ring in the N-Acylated Context

Potential for Further Functionalization of the Morpholine Ring

The N-acylation of the morpholine ring in this compound significantly deactivates the nitrogen atom towards common electrophilic attack due to the electron-withdrawing nature of the butanoyl group. However, the amide moiety can serve as a directing group to enable the functionalization of otherwise inert C-H bonds on the morpholine ring itself. mdpi.com This strategy, known as transition metal-catalyzed C-H activation, represents a powerful tool for modifying complex molecules regioselectively. mdpi.commdpi.com

In the context of quinolines, the nitrogen atom of the ring or the oxygen of an N-oxide can act as an embedded directing group, guiding a metal catalyst to a specific C-H bond. mdpi.com Similarly, the carbonyl oxygen of the N-acyl group in this compound could coordinate to a transition metal catalyst (e.g., palladium, rhodium, or nickel), bringing the metal center into proximity with the C-H bonds at the C2 and C6 positions of the morpholine ring. mdpi.comyoutube.com This could facilitate various transformations, such as arylation, alkenylation, or acetoxylation, at these positions. The mechanism for such reactions often involves a concerted metalation-deprotonation (CMD) pathway, which is typical for late transition metals in high oxidation states like Pd(II) or Rh(III). mdpi.comyoutube.com

While direct examples for the C-H functionalization of simple N-acylmorpholines are not extensively detailed, the principles are well-established for a wide range of amides and N-heterocycles. mdpi.comnih.gov Another potential reaction pathway involves the ring-opening of the cyclic amine, which can be initiated by reagents like difluorocarbene that generate a reactive ammonium (B1175870) salt intermediate. nih.gov

Investigations into Enamine Formation (if applicable to the α-carbon of the acyl chain)

The formation of an enamine typically involves the reaction of an aldehyde or ketone with a secondary amine. nih.gov In this compound, the morpholine nitrogen is part of an amide and is therefore not sufficiently nucleophilic to participate in standard enamine formation. youtube.com The relevant chemistry for creating a carbon-carbon double bond adjacent to the carbonyl group in this substrate is through the formation of an enolate. masterorganicchemistry.com

Enolates are formed by the deprotonation of the α-carbon. masterorganicchemistry.com However, generating an enolate from this compound is complicated for several reasons. First, amides are generally less acidic than corresponding ketones or esters, requiring stronger bases for deprotonation. youtube.combham.ac.uk Second, and more critically, the presence of the α-bromo substituent significantly affects reactivity. Base-promoted α-halogenation of carbonyls tends to result in over-halogenation because the introduced halogen inductively stabilizes the enolate, making the remaining α-protons more acidic and thus more readily removed. libretexts.orgchemistrysteps.com

Despite these challenges, α-haloamides can serve as "latent enolates". acs.org Specialized conditions, often involving a cooperative catalytic system, can facilitate the enolization of α-halo amides for subsequent stereoselective reactions, such as Mannich-type additions. acs.org This approach has been successfully applied to α-halogenated 7-azaindoline amides, where even α-bromo and α-iodo variants were tolerated without significant dehalogenation. acs.org Therefore, while direct enamine formation involving the morpholine nitrogen is inapplicable, the generation of an enolate from the α-carbon is a plausible, albeit challenging, pathway for further functionalization.

Regioselectivity and Stereoselectivity in Downstream Reactions

The structure of this compound presents multiple electrophilic sites, leading to important considerations of regioselectivity and stereoselectivity in its reactions. The primary sites for nucleophilic attack are the carbonyl carbon and the α-carbon bearing the bromine atom. nih.gov

Regioselectivity: The outcome of a nucleophilic attack is largely governed by the nature of the nucleophile, a concept often described by the Hard and Soft Acids and Bases (HSAB) principle. bham.ac.ukyoutube.com

Attack at the Carbonyl Carbon (1,2-Addition): Hard, non-polarizable nucleophiles, such as Grignard reagents or organolithium compounds, tend to attack the hard electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate which, upon workup, would yield a tertiary alcohol.

Attack at the α-Carbon (SN2 Substitution): Softer, more polarizable nucleophiles, such as amines, thiolates, or cyanide, generally favor substitution at the α-carbon, displacing the bromide via an SN2 mechanism. nih.govmasterorganicchemistry.com This pathway is common for producing α-amino amides and other α-substituted derivatives. nih.gov Reactions of α-bromoamides with amide anions have also been shown to proceed via initial substitution at the α-carbon. rsc.org

Stereoselectivity: The α-carbon of this compound is a stereocenter. Reactions occurring at this center can proceed with stereochemical control, which is crucial for the synthesis of enantiomerically pure compounds.

SN2 Reactions: A standard SN2 reaction at the chiral α-carbon is expected to proceed with inversion of configuration.

Silver-Assisted Substitutions: The use of silver salts (e.g., Ag₂O or Ag⁺) can promote the substitution of the α-bromide by various nucleophiles. nih.govacs.orgacs.org These reactions can proceed with high stereoselectivity, although the outcome (retention or inversion) can depend on the specific substrate and nucleophile. nih.gov

Dynamic Kinetic Resolution (DKR): For racemic or diastereomeric mixtures of α-bromoamides, DKR can be employed. This process involves the rapid, base-catalyzed epimerization (racemization) of the α-stereocenter, allowing a chiral reagent or catalyst to selectively react with one enantiomer, thereby converting the entire mixture into a single, highly enriched stereoisomer of the product. nih.gov

Table 2: Predicted Regioselectivity in Reactions of this compound

| Nucleophile Type | Example | Predicted Major Reaction Pathway | Product Type | Reference |

|---|---|---|---|---|

| Hard Nucleophile | n-Butyllithium | 1,2-Addition to Carbonyl | Tertiary Alcohol | bham.ac.uk, youtube.com |

| Soft Nucleophile | Benzylamine | SN2 Substitution | α-Amino Amide | nih.gov |

| Borderline Nucleophile | Sodium Cyanide | SN2 Substitution | α-Cyano Amide | nih.gov |

Multi-Component Reactions and Cascade Processes

The dense functionality of this compound makes it an ideal candidate for use in multi-component reactions (MCRs) and cascade processes, which enable the rapid construction of molecular complexity from simple starting materials in a single synthetic operation. frontiersin.orgresearchgate.net

Multi-Component Reactions: MCRs are convergent reactions where three or more reactants combine to form a product that incorporates structural elements from each component. frontiersin.orgfrontiersin.org α-Haloamides are versatile electrophiles that can participate in such processes. A hypothetical MCR involving this compound could proceed as follows:

Initial Substitution: Reaction with a nucleophile such as an azide (B81097) or a thiol to displace the bromide.

Isocyanide Insertion: The resulting α-substituted amide could then react with an isocyanide.

Cyclization/Rearrangement: The intermediate from the isocyanide insertion could then be trapped by an internal or external nucleophile to generate a complex heterocyclic product.

Bromine-initiated MCRs have been reported, highlighting the potential of the bromo-substituent to trigger complex transformations. rsc.org

Cascade Processes: Cascade (or domino) reactions involve a sequence of intramolecular or intermolecular transformations where the product of one step becomes the substrate for the next, without the need for isolating intermediates. researchgate.net this compound can initiate several plausible cascade sequences.

A prime example is the reaction with amide anions, which results in the formation of oxazolidin-4-ones. rsc.org This process is a cascade involving an initial intermolecular SN2 substitution of the bromide by the nitrogen of the amide anion, followed by an intramolecular nucleophilic attack of the oxygen anion onto the amide carbonyl of the original substrate, leading to cyclization and formation of the heterocyclic ring. rsc.org Another potential cascade could be initiated by a radical process, where abstraction of the bromine atom leads to an α-acyl radical that could participate in subsequent cyclization or addition reactions. nih.gov

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acylsilane |

| Silyllithium |

| Trimethylsilyllithium |

| Trimethylsilyl chloride |

| Tris(trimethylsilyl)aluminum |

| Copper(I) cyanide |

| n-Butyllithium |

| Benzylamine |

| Sodium Cyanide |

| Sodium Benzamide |

| Oxazolidin-4-one |

| Isocyanide |

| Difluorocarbene |

| 7-Azaindoline amide |

| Palladium |

| Rhodium |

Advanced Spectroscopic and Computational Characterization of 4 2 Bromobutanoyl Morpholine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment (e.g., ¹H, ¹³C, 2D NMR)

High-resolution NMR spectroscopy is an indispensable tool for the complete structural assignment of organic molecules. For 4-(2-bromobutanoyl)morpholine, ¹H and ¹³C NMR, along with two-dimensional (2D) techniques like COSY and HSQC, would provide unambiguous evidence of its connectivity and stereochemistry.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons of the morpholine (B109124) ring and the 2-bromobutanoyl chain. The morpholine protons typically appear as complex multiplets due to the chair conformation of the ring. The protons closer to the oxygen atom are expected to be shifted downfield compared to those closer to the nitrogen atom. The protons on the butanoyl chain will be influenced by the adjacent electron-withdrawing bromine atom and the carbonyl group, leading to further downfield shifts.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₃ (Butanoyl) | 1.0 - 1.2 | Triplet | ~7 |

| CH₂ (Butanoyl) | 1.8 - 2.1 | Multiplet | - |

| CH(Br) | 4.5 - 4.8 | Triplet | ~7 |

| Morpholine CH₂-N | 3.4 - 3.7 | Multiplet | - |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbon is expected to appear significantly downfield. The carbon atom attached to the bromine will also be deshielded. The morpholine carbons will show two distinct signals due to their different chemical environments (adjacent to nitrogen vs. oxygen).

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 168 - 172 |

| CH(Br) | 45 - 55 |

| CH₂ (Butanoyl) | 25 - 35 |

| CH₃ (Butanoyl) | 10 - 15 |

| Morpholine CH₂-N | 42 - 48 |

2D NMR techniques such as ¹H-¹H COSY would confirm the coupling between adjacent protons in the butanoyl chain, while HSQC would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made in the 1D spectra.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry would be used to determine the molecular weight and to gain insight into the structure through analysis of fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) would be observed, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. libretexts.orglibretexts.org

Predicted Mass Spectrometry Data

| m/z | Ion | Predicted Fragmentation Pathway |

|---|---|---|

| 235/237 | [C₈H₁₄BrNO₂]⁺ | Molecular Ion |

| 156 | [C₈H₁₄NO₂]⁺ | Loss of Br radical |

| 114 | [C₅H₈NO₂]⁺ | Alpha-cleavage, loss of C₃H₆Br |

| 86 | [C₄H₈N]⁺ | Morpholine ring fragment |

The fragmentation would likely involve the loss of the bromine atom, followed by cleavages at the carbonyl group and within the butanoyl chain, as well as fragmentation of the morpholine ring.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared spectroscopy is a rapid and effective method for the identification of key functional groups within a molecule.

The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the amide carbonyl (C=O) stretching vibration. Other characteristic peaks would include the C-N stretching of the amide and the C-O-C stretching of the ether linkage in the morpholine ring. The C-Br stretching vibration is expected to appear in the fingerprint region.

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

|---|---|---|---|

| 2850 - 2960 | Medium-Strong | C-H (Alkyl) | Stretching |

| 1640 - 1680 | Strong | C=O (Amide) | Stretching |

| 1420 - 1460 | Medium | C-N (Amide) | Stretching |

| 1110 - 1130 | Strong | C-O-C (Ether) | Asymmetric Stretching |

X-ray Crystallography for Precise Solid-State Structure Determination

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most precise and unambiguous determination of its three-dimensional structure in the solid state. mdpi.comnih.gov This technique would yield accurate data on bond lengths, bond angles, and torsion angles.

Key structural features that would be elucidated include:

Conformation of the Morpholine Ring: It would be possible to definitively confirm if the morpholine ring adopts a chair, boat, or twisted-boat conformation. mdpi.com

Stereochemistry: The relative stereochemistry at the chiral center (the carbon bearing the bromine atom) would be determined.

Intermolecular Interactions: The packing of the molecules in the crystal lattice would reveal any significant intermolecular forces, such as hydrogen bonds or dipole-dipole interactions, which govern the solid-state properties of the compound.

As of now, no public crystal structure data for this compound has been reported.

Computational Chemistry for Electronic Structure, Conformation, and Reactive Intermediates

In the absence of extensive experimental data, computational chemistry serves as a powerful predictive tool. mdpi.commdpi.com Using methods such as Density Functional Theory (DFT), it is possible to model various properties of this compound.

Conformational Analysis: Computational methods can be used to determine the relative energies of different conformers, such as the various chair and boat forms of the morpholine ring, and the rotational isomers around the C-C bonds of the butanoyl chain. This can help in understanding the most stable conformation of the molecule in the gas phase or in solution.

Electronic Structure: Calculations can provide insights into the electronic properties of the molecule, such as the distribution of electron density, the molecular electrostatic potential, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These parameters are crucial for predicting the molecule's reactivity.

Prediction of Spectroscopic Data: Computational chemistry can be employed to predict NMR chemical shifts and IR vibrational frequencies. mdpi.com These theoretical predictions can then be compared with experimental data, when available, to confirm the structural assignment.

Reactive Intermediates: The stability and structure of potential reactive intermediates, such as carbocations or radicals that might be formed during chemical reactions involving this compound, can be investigated computationally.

Currently, there are no specific computational studies published for this compound.

Future Research Trajectories and Broader Applications in Organic Synthesis

Development of Catalytic Methods for Enhanced Efficiency and Selectivity

The synthesis of morpholine (B109124) derivatives and their subsequent acylation and halogenation have traditionally relied on stoichiometric reagents. Future advancements will likely focus on catalytic methods to improve atom economy, reduce waste, and enhance stereoselectivity.

Research is moving towards the development of efficient catalytic systems for the entire synthetic sequence of haloacylmorpholines. For the formation of the morpholine ring itself, several catalytic strategies have shown promise. Lewis acid-catalyzed processes, for instance, can facilitate halo-etherification to construct the morpholine core with high regioselectivity. nih.gov Similarly, transition metals like Palladium and Ruthenium have been employed in catalytic cycles for the aerobic oxidative cyclization of alkenes and asymmetric transfer hydrogenation, respectively, to yield morpholine structures. organic-chemistry.org The use of chiral organocatalysts, such as those derived from BINOL or thiourea, has also been explored for asymmetric reactions involving morpholine, suggesting a pathway to enantiomerically pure building blocks. mdpi.com

Future work could focus on integrating these catalytic ring-formation strategies with subsequent catalytic C-H activation or directed acylation and halogenation steps. This would represent a significant leap in efficiency over classical multi-step, stoichiometric procedures.

Table 1: Comparison of Synthetic Approaches for Morpholine Derivatives

| Method | Catalyst Type | Key Advantages | Potential for Haloacylmorpholine Synthesis |

| Lewis Acid-Catalyzed Cyclization | In(OTf)₃, etc. | High regioselectivity, use of common alkenes. nih.gov | Can create the morpholine ring prior to a separate catalytic acylation/bromination step. |

| Wacker-Type Aerobic Oxidation | Pd(DMSO)₂(TFA)₂ | Base-free conditions, uses air as the oxidant. organic-chemistry.org | Offers a green method for ring formation; compatible with subsequent functionalization. |

| Asymmetric Transfer Hydrogenation | [(S,S)-Ts-DPEN]Ru | High enantioselectivity for 3-substituted morpholines. organic-chemistry.org | Enables access to chiral haloacylmorpholine precursors. |

| Organocatalysis | Chiral BINOL, Thiourea | Metal-free, high enantioselectivity in certain reactions. mdpi.com | Potential for asymmetric synthesis of functionalized morpholines before acylation. |

Strategic Use as a Key Intermediate in Complex Molecule Synthesis

The 4-(2-Bromobutanoyl)morpholine molecule is a bifunctional intermediate. The morpholine moiety is a common feature in bioactive molecules due to its favorable physicochemical properties, while the α-bromo amide group is a versatile electrophilic handle for further synthetic transformations. This combination makes it a valuable building block for constructing more complex molecular architectures.

The α-bromo amide functionality is a potent alkylating agent for a variety of nucleophiles. This allows for the facile introduction of the morpholine-butanoyl unit onto other molecules, a key step in medicinal chemistry for structure-activity relationship (SAR) studies. For example, it can react with amines, thiols, and alcohols to form new C-N, C-S, and C-O bonds, respectively. This reactivity is foundational for its use in creating libraries of compounds for drug discovery. Parallels can be drawn with other functionalized morpholines, such as 4-(2-nitrobutyl)morpholine, which serves as a precursor for pharmacologically active compounds. The synthesis of complex molecules often involves the strategic coupling of key fragments, and haloacylmorpholines are well-suited for this role. researchgate.netnih.gov

Table 2: Potential Synthetic Transformations of this compound

| Reaction Type | Nucleophile | Product Class | Significance |

| N-Alkylation | Primary/Secondary Amines, Anilines, Heterocycles | α-Amino Amides | Formation of peptide mimics, enzyme inhibitors, and other bioactive scaffolds. |

| O-Alkylation | Phenols, Alcohols | α-Alkoxy Amides | Synthesis of ether-linked complex molecules. |

| S-Alkylation | Thiols, Thiophenols | α-Thioether Amides | Access to sulfur-containing analogues of bioactive compounds. |

| Arbuzov Reaction | Trialkyl Phosphites | α-Phosphonate Amides | Creation of phosphonate-containing compounds with applications as enzyme inhibitors. |

| Favorskii Rearrangement | Base | Cyclopropanecarboxamides or α,β-Unsaturated Amides | Access to different structural motifs from a single intermediate. |

Exploration of Novel Reaction Methodologies and Conditions

Advancements in chemical synthesis are often marked by the introduction of novel activation methods that can offer unique reactivity or improved process conditions. For a compound like this compound, moving beyond conventional solution-phase chemistry could unlock new synthetic pathways.

Mechanochemistry, which uses mechanical force (e.g., ball-milling) to induce chemical reactions, is a promising avenue. mdpi.com This solvent-free technique can lead to shorter reaction times, different product selectivities, and access to reactions involving poorly soluble materials. mdpi.com The synthesis of haloacylmorpholines or their subsequent reactions could be adapted to mechanochemical conditions, significantly reducing solvent waste. mdpi.com

Sonochemistry, the application of ultrasound to chemical reactions, provides another non-traditional energy source. The acoustic cavitation generated by ultrasound can enhance mass transfer and reaction rates, offering a way to accelerate sluggish reactions or improve yields. uc.pt Furthermore, exploring novel bond activation strategies, such as the C-O bond cleavage seen in the reaction of certain cyclic ethers to form acylated products, could inspire entirely new, non-obvious routes to butanoyl-functionalized molecules. mdpi.com

Sustainable and Environmentally Conscious Synthetic Routes to Haloacylmorpholines

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academic and industrial settings. The synthesis of haloacylmorpholines can be re-evaluated through this lens to minimize environmental impact.

Key strategies include the use of environmentally benign solvents, ideally water, and the development of recoverable and reusable catalysts. For example, heterocyclization reactions to form the morpholine ring have been demonstrated in water using natural base catalysts derived from waste materials like snail shells. oiccpress.com This approach is both cost-effective and sustainable. oiccpress.com The development of processes that obviate the need for environmentally harmful organic solvents is a major goal. escholarship.org

Another focus is on improving atom economy by shifting from stoichiometric reagents (e.g., for bromination) to catalytic systems. Heterogeneous copper catalysts, for instance, have been used for the direct reductive amination of ketones, providing a sustainable alternative for forming C-N bonds that could be part of the morpholine synthesis pathway. researchgate.net Evaluating synthetic routes using metrics like Sheldon's E-Factor (mass of waste per mass of product) can quantify their environmental impact and guide the development of greener alternatives. escholarship.org

Table 3: Comparison of Traditional vs. Proposed Green Synthetic Route

| Step | Traditional Route | Proposed Green Route | Green Chemistry Principle Addressed |

| Solvent | Chlorinated solvents (e.g., Dichloromethane) | Water or solvent-free (mechanochemistry) | Use of safer solvents; Pollution prevention. oiccpress.comescholarship.org |

| Catalyst | Stoichiometric acid/base | Heterogeneous, recyclable natural catalyst | Catalysis, Use of renewable feedstocks. oiccpress.comresearchgate.net |

| Reagents | Burgess reagent, stoichiometric brominating agents | Catalytic C-H activation, aerobic oxidation | Atom economy, Reduced derivatives. organic-chemistry.orgescholarship.org |

| Waste | High E-Factor; organic and inorganic salts | Low E-Factor; water as primary byproduct | Waste prevention. escholarship.org |

Integration with Automated Synthesis and Flow Chemistry Techniques

The convergence of flow chemistry and automated synthesis is revolutionizing how molecules are made, particularly in pharmaceutical and materials research. mdpi.comgoflow.at These technologies are exceptionally well-suited for the synthesis and derivatization of intermediates like this compound.

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers superior control over reaction parameters like temperature, pressure, and mixing. amf.chnih.gov This is particularly advantageous for potentially hazardous reactions, such as exothermic brominations or reactions involving unstable intermediates, as the small reactor volume significantly enhances safety. goflow.at This technique often leads to higher yields, greater selectivity, and easier scalability compared to traditional batch processing. nih.govlabunlimited.com

When combined with automated systems, flow chemistry enables the rapid synthesis of entire libraries of molecules. sigmaaldrich.com An automated platform could use this compound as a central building block, systematically reacting it with a diverse set of nucleophiles delivered from reagent cartridges. sigmaaldrich.comrsc.org Advanced setups, such as radial synthesis platforms, offer the flexibility to run multiple different reaction types without reconfiguring the system, accelerating the discovery of new molecules with desired properties. acs.org This integrated approach allows for on-demand synthesis and high-throughput screening, dramatically shortening development timelines.

Table 4: Benefits of Integrating Flow Chemistry and Automation

| Feature | Benefit in Synthesis/Derivatization of Haloacylmorpholines |

| Enhanced Safety | Superior control over exothermic bromination steps; small reaction volumes minimize risk. goflow.at |

| Precise Control | Fine-tuning of temperature, pressure, and residence time leads to higher yields and selectivity. amf.ch |

| Rapid Optimization | Reaction conditions can be varied quickly and automatically to find the optimal pathway. labunlimited.com |

| Scalability | Processes developed on a lab scale can be linearly scaled for larger production without redevelopment. nih.gov |

| Automated Library Synthesis | Enables high-throughput synthesis of derivatives for SAR studies by reacting the intermediate with various building blocks. sigmaaldrich.comrsc.org |

| Data Integration | In-line analytical tools (PAT) can monitor reactions in real-time, generating large datasets for machine learning and process optimization. goflow.at |

Q & A

Basic: What are the optimal synthetic routes for 4-(2-Bromobutanoyl)morpholine, and how can reaction conditions be tailored to improve yield?

Methodological Answer:

The synthesis of this compound typically involves nucleophilic substitution or acylation reactions. A common approach is the reaction of morpholine with 2-bromobutanoyl chloride under basic conditions (e.g., using triethylamine as a catalyst). Key parameters for optimization include:

- Temperature: Maintain 0–5°C during acyl chloride addition to minimize side reactions like hydrolysis.

- Solvent: Use anhydrous dichloromethane or tetrahydrofuran to enhance reactivity.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) effectively isolates the product.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.